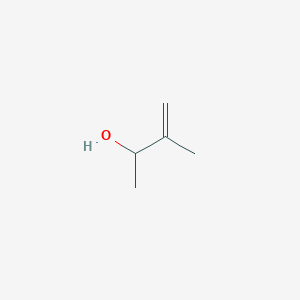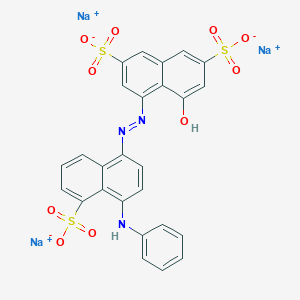
Ácido 3-nitrofenilborónico
Descripción general
Descripción
3-Nitrophenylboronic acid, also known as 3-nitrobenzeneboronic acid, is an organic compound with the molecular formula C6H6BNO4. It is a derivative of boronic acid and contains a nitro group attached to the benzene ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
3-Nitrophenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 3-Nitrophenylboronic Acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem) by breaking the antibiotics’ structure .
Mode of Action
Boronic acids are known to form reversible covalent complexes with enzymes, potentially inhibiting their activity
Biochemical Pathways
3-Nitrophenylboronic Acid is involved in several biochemical reactions, including Copper-catalyzed arylation , Palladium-catalyzed decarboxylative coupling , Suzuki-Miyaura cross-coupling , and Oxidative carbocyclization/arylation . These reactions are crucial in organic synthesis, particularly in the formation of carbon-carbon bonds .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent complexes with diols, which can impact their absorption and distribution .
Result of Action
3-Nitrophenylboronic Acid is used as a reactant for synthesizing biologically active molecules such as inhibitors of angiogenesis and biaryl-olefins with antiproliferative activities . It also catalyzes the ene carbocyclization of acetylenic dicarbonyl compounds .
Action Environment
The action, efficacy, and stability of 3-Nitrophenylboronic Acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of diols in the environment due to the boronic acid’s ability to form reversible covalent complexes . Additionally, the compound’s stability may be influenced by pH, as boronic acids are known to be stable in acidic conditions but can undergo hydrolysis under alkaline conditions .
Análisis Bioquímico
Biochemical Properties
3-Nitrophenylboronic acid is involved in several biochemical reactions. It is used in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed decarboxylative coupling . It also participates in oxidative carbocyclization and arylation, and addition to arylpropargyl alcohols
Cellular Effects
It is known to be used as a reactant for synthesizing biologically active molecules such as inhibitors of angiogenesis and biaryl-olefins with antiproliferative activities . These molecules can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-Nitrophenylboronic acid involves its role as a reactant in various biochemical reactions. It is known to participate in the Suzuki-Miyaura cross-coupling reaction, where it forms bonds with other molecules in the presence of a palladium catalyst . It also catalyzes the ene carbocyclization of acetylenic dicarbonyl compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Nitrophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 3-nitroaniline with boron tribromide (BBr3) in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs at low temperatures to prevent over-alkylation and to ensure the formation of the desired boronic acid .
Industrial Production Methods: In industrial settings, the production of 3-nitrophenylboronic acid often involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3). This method is preferred due to its scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-aminophenylboronic acid.
Substitution: It participates in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: 3-Nitrobenzoic acid.
Reduction: 3-Aminophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Comparación Con Compuestos Similares
- 4-Nitrophenylboronic acid
- 3-Aminophenylboronic acid
- 4-Aminophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 3-Nitrophenylboronic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties compared to other phenylboronic acids. This makes it particularly useful in reactions requiring electron-withdrawing groups. In contrast, compounds like 3-aminophenylboronic acid and 4-aminophenylboronic acid contain amino groups, which are electron-donating and thus exhibit different reactivity patterns .
Propiedades
IUPAC Name |
(3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRGSYUVFVNSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065416 | |
| Record name | Boronic acid, (3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-27-6 | |
| Record name | 3-Nitrophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrobenzeneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrophenylboronic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02797 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-nitrophenylboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-nitrophenylboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boronic acid, B-(3-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boronic acid, (3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITROPHENYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLC765W4PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















